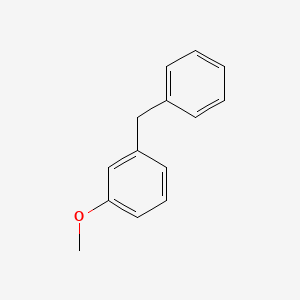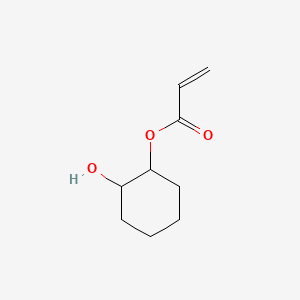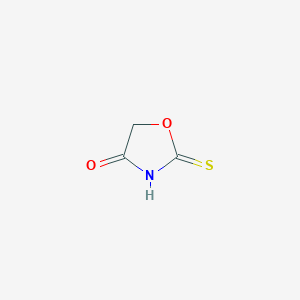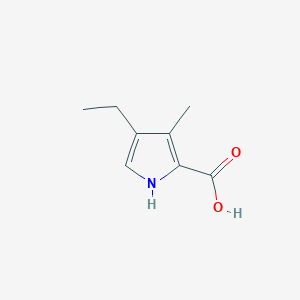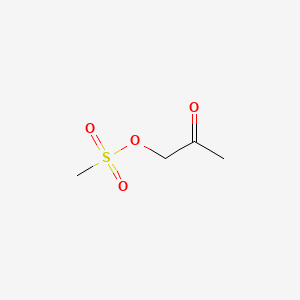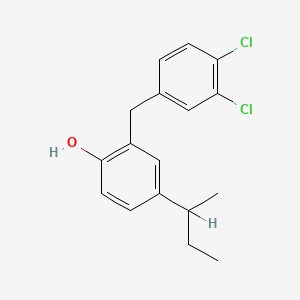
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol
Overview
Description
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol, commonly known as triclosan, is a synthetic antibacterial and antifungal agent. It was first introduced in the 1970s and has since been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and toys. Triclosan has been the subject of extensive scientific research due to its potential health and environmental impacts.
Mechanism of Action
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By disrupting this process, triclosan prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects
Studies have shown that triclosan can have a range of biochemical and physiological effects on both humans and animals. For example, triclosan has been shown to disrupt hormone signaling pathways, particularly those involving thyroid hormones. Triclosan has also been linked to the development of antibiotic resistance in bacteria.
Advantages and Limitations for Lab Experiments
Triclosan has several advantages as an antimicrobial agent for lab experiments. It is effective against a wide range of microorganisms and has a relatively low toxicity. However, triclosan has some limitations, including its potential to interfere with certain biochemical and physiological processes and its potential to develop resistance in bacteria.
Future Directions
There are several areas of future research on triclosan. One area is the development of alternative antimicrobial agents that are less harmful to human health and the environment. Another area is the study of the long-term effects of triclosan exposure on human health and the environment. Finally, there is a need for further research on the mechanisms of action of triclosan and its potential interactions with other chemicals in the environment.
Scientific Research Applications
Triclosan has been widely used as an antimicrobial agent in various scientific research applications. It has been used to study the effects of antibacterial agents on bacterial growth and biofilm formation. Triclosan has also been used in studies on the effects of antimicrobial agents on the human microbiome and the development of antibiotic resistance.
properties
IUPAC Name |
4-butan-2-yl-2-[(3,4-dichlorophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O/c1-3-11(2)13-5-7-17(20)14(10-13)8-12-4-6-15(18)16(19)9-12/h4-7,9-11,20H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQOIQSCCPGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946604 | |
| Record name | 4-(Butan-2-yl)-2-[(3,4-dichlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-sec-Butyl-alpha-(3,4-dichlorophenyl)-o-cresol | |
CAS RN |
23802-21-3 | |
| Record name | o-Cresol, 4-sec-butyl-alpha-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Butan-2-yl)-2-[(3,4-dichlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



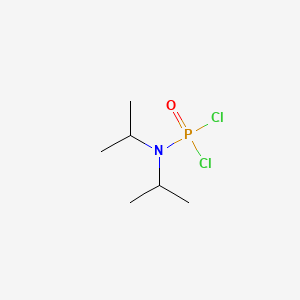
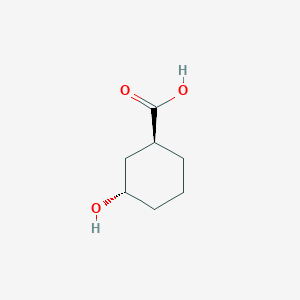
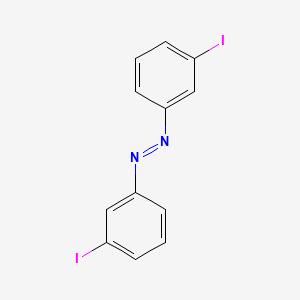

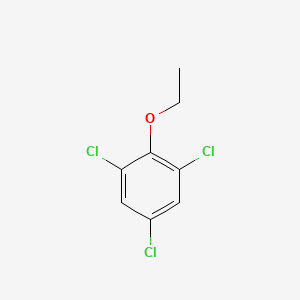
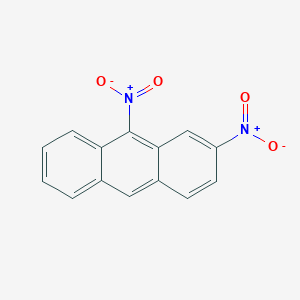
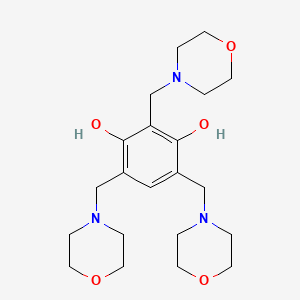
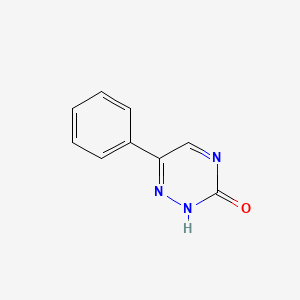
![Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B3050065.png)
